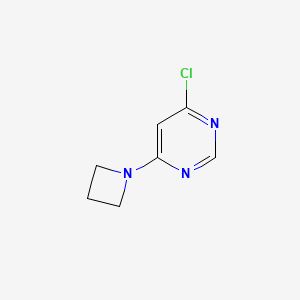

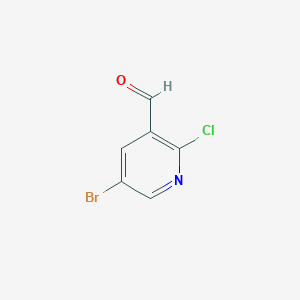

4-(Azetidin-1-yl)-6-chloropyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

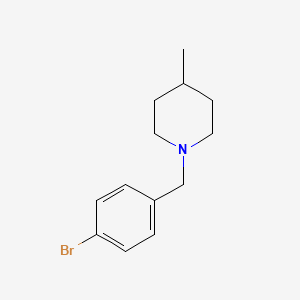

4-(Azetidin-1-yl)-6-chloropyrimidine is a chemical compound that is part of a broader class of organic compounds known as azetidinones. These compounds are characterized by a four-membered β-lactam ring and are of significant interest due to their medicinal properties. The chloropyrimidine moiety is a common feature in various pharmaceuticals and agrochemicals, providing a basis for further chemical modifications.

Synthesis Analysis

The synthesis of azetidinone derivatives often involves the formation of Schiff bases followed by cyclocondensation reactions. For instance, perimidine-1-acetic acid hydrazide can undergo condensation with aromatic aldehydes to form Schiff base derivatives, which can then react with chloroacetyl chloride to yield 3-chloro-1-(4-perimidine methylcarbonylamino)-4-phenyl-azetidin-2-ones . Similarly, the synthesis of N-substituted 3-chloro-2-azetidinones involves the preparation of Schiff bases from 2,4-diamino-6-hydroxy pyrimidin and various substituted aldehydes, followed by reaction with chloroacetyl chloride in the presence of triethylamine . These methods demonstrate the versatility of azetidinone synthesis, allowing for the introduction of various substituents to the core structure.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is confirmed using various analytical and spectral techniques. The synthesized compounds' structures are typically established based on analytical data such as FT-IR, UV, and NMR spectroscopy . These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the azetidinone ring.

Chemical Reactions Analysis

Azetidinones can participate in a variety of chemical reactions due to their reactive β-lactam ring. The presence of a chloropyrimidine moiety further enhances the reactivity, allowing for nucleophilic substitution reactions that can lead to the formation of new compounds with potential biological activities. The synthesis of tetrazolo[1,5-c]pyrimidin-5(6H)ones from 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines is an example of such transformations, which can also be extended to the synthesis of novel tetrazole analogues of nucleoside drugs like AZT .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are characterized by their spectral data, which include IR, NMR, and mass spectrometry. These properties are crucial for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antibacterial and antifungal activities of newly synthesized azetidinone compounds are often evaluated to determine their potential medicinal effectiveness . The spectral characterization also aids in confirming the purity and identity of the synthesized compounds .

Safety And Hazards

The safety and hazards associated with a compound like “4-(Azetidin-1-yl)-6-chloropyrimidine” would depend on its specific structure and properties. As with any chemical, appropriate precautions should be taken when handling it to avoid potential health risks5.

Zukünftige Richtungen

The future directions for research on a compound like “4-(Azetidin-1-yl)-6-chloropyrimidine” could involve further studies to determine its biological activity, potential applications, and methods for its synthesis89.

Please note that this is a general overview and may not apply directly to “4-(Azetidin-1-yl)-6-chloropyrimidine”. For more specific information, further research would be needed.

Eigenschaften

IUPAC Name |

4-(azetidin-1-yl)-6-chloropyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3/c8-6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXCFKGIRCHYKD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=CC(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Azetidin-1-yl)-6-chloropyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

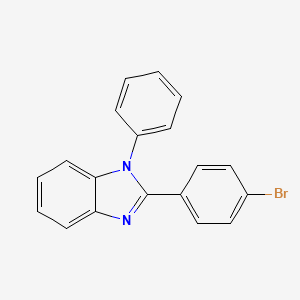

![1-(4-bromophenyl)-2-phenyl-1H-benzo[d]imidazole](/img/structure/B1290028.png)

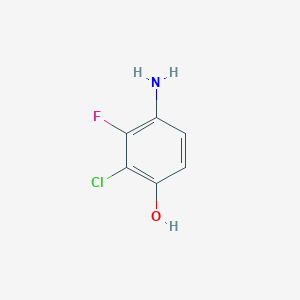

![6-Bromo-3-cyclopropyl-[1,2,4]triazolo[4,3-A]pyridine](/img/structure/B1290054.png)